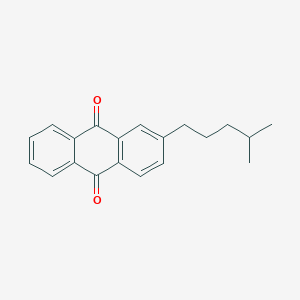![molecular formula C13H8N2O2S2 B13137652 4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid](/img/structure/B13137652.png)
4-Phenyl-[2,4'-bithiazole]-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid is a compound that belongs to the bithiazole family, characterized by the presence of two thiazole rings. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid typically involves the formation of the bithiazole core followed by the introduction of the phenyl and carboxylic acid groups. One common method is the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
化学反应分析
Types of Reactions: 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The bithiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents like halogens or alkylating agents are used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for electrophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学研究应用
4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
作用机制
The mechanism of action of 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid involves its interaction with specific molecular targets. For instance, it can act as a catalytic inhibitor of human DNA topoisomerase IIα, a crucial enzyme involved in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and reduce cell proliferation, making it a potential candidate for cancer therapy .
相似化合物的比较
- 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole
- 2,2’-Dichloro-4,4’-bithiazole
- 5,5’-Dibromo-2,2’-dimethyl-4,4’-bithiazole
Comparison: 4-Phenyl-[2,4’-bithiazole]-5-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other bithiazole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C13H8N2O2S2 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC 名称 |
4-phenyl-2-(1,3-thiazol-4-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H8N2O2S2/c16-13(17)11-10(8-4-2-1-3-5-8)15-12(19-11)9-6-18-7-14-9/h1-7H,(H,16,17) |
InChI 键 |
QHAMOJIEEATAHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CSC=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


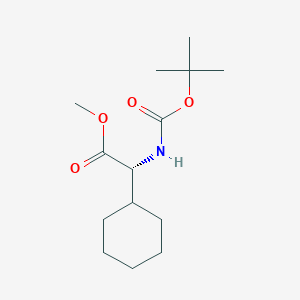
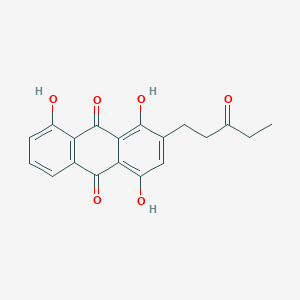
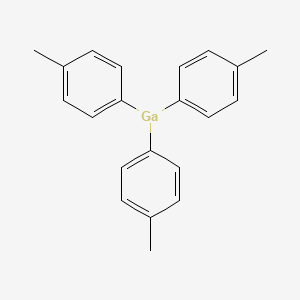


![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
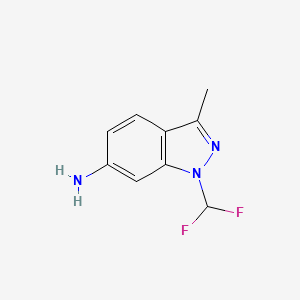
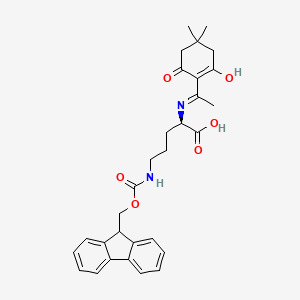


![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)
